Structural Determinism for SINE Activity: Regiochemical and Warhead Specificity in Triazolyl Acrylamide Patent Space
Patent US-20240287041-A1 defines a specific structural formula (VII) for bioactive phenyltriazolyl acrylamides as SINE compounds. The core structure requires a 1,2,3-triazole linked via a phenyl ring to an acrylamide warhead. The 5-phenyl-1H-1,2,3-triazol-1-yl substructure, as present in the target compound, is a central pharmacophoric element. Changing the triazole regioisomer (e.g., to 1,2,4-triazole) or relocating the acrylamide warhead would place the molecule outside the claimed scope of this inhibitor class [1]. This represents a qualitative but structurally absolute differentiation from non-conforming analogs.
| Evidence Dimension | Structural conformance to a defined pharmacophore class (SINE inhibitor patent space) |
|---|---|
| Target Compound Data | Contains the 5-phenyl-1H-1,2,3-triazol-1-yl substructure directly parasubstituted with an acrylamide (prop-2-enamide) warhead. |
| Comparator Or Baseline | Generic triazole-acrylamide conjugates with alternative regioisomers (e.g., 1,2,4-triazole) or different warhead placement. |
| Quantified Difference | Qualitative (binary) conformance vs. non-conformance to the pharmacophoric elements defined in patent US-20240287041-A1. |
| Conditions | Patent-defined structural formula (VII) and associated claims. |
Why This Matters
For researchers targeting CRM1-mediated nuclear export, this compound's specific architecture aligns with the patented pharmacophore, making it a rational selection for SINE-focused screening libraries.
- [1] Methods of Synthesis of Heteroaryl Derivatives of Triazolyl Acrylamides and Crystalline Forms. US Patent Application 20240287041 A1. View Source
